2-Chloro-4-(2-hydroxyphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2-hydroxyphenyl)phenol, 95% (also known as 2-Chloro-4-hydroxyacetophenone, 95%) is an organic compound that has been widely used in the scientific community for a variety of purposes. It is a colorless, crystalline solid with a melting point of 155-157°C and a boiling point of 252°C. The molecular formula of 2-Chloro-4-(2-hydroxyphenyl)phenol, 95% is C8H7ClO2 and its molecular weight is 166.58 g/mol. It is easily soluble in water and is stable under normal conditions.
Mechanism of Action
2-Chloro-4-(2-hydroxyphenyl)phenol, 95% is an active ingredient in many pharmaceuticals and agrochemicals. Its mechanism of action is not completely understood, but it has been hypothesized that it may act as a proton donor and/or a radical scavenger. It is also thought to interact with enzymes and other proteins, and to interfere with the synthesis of certain enzymes.
Biochemical and Physiological Effects
2-Chloro-4-(2-hydroxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to have an anti-inflammatory effect on the skin. In addition, it has been found to have a cytotoxic effect on certain cancer cells, and to increase the production of certain hormones.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-hydroxyphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One of its main advantages is that it is relatively stable and easy to handle in the laboratory. Additionally, it is soluble in water and other organic solvents, making it easy to use in a variety of experiments. However, it can be toxic if inhaled or ingested, and should be handled with caution.
Future Directions
The future of 2-Chloro-4-(2-hydroxyphenyl)phenol, 95% is promising, and there are a number of potential future directions for its use. One possible direction is in the development of new pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of new polymers and other organic compounds. Finally, it could be used in the development of more efficient and cost-effective methods of synthesis.
Synthesis Methods
2-Chloro-4-(2-hydroxyphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-chloro-4-hydroxyacetophenone with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous solution. This reaction produces the desired 2-chloro-4-(2-hydroxyphenyl)phenol, 95% as a white solid. Other methods of synthesis include the reaction of phenol with chlorine in the presence of a base, the oxidation of 2-chloro-4-hydroxyacetophenone with a strong oxidizing agent such as potassium permanganate, and the reaction of 2-chloro-4-hydroxyacetophenone with an acid such as sulfuric acid.
Scientific Research Applications
2-Chloro-4-(2-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antimalarial drugs, antibiotics, and anti-inflammatory drugs. It is also used in the synthesis of agrochemicals, dyes, and other organic compounds. In addition, it is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
2-chloro-4-(2-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWPRBNKNEOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685835 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-hydroxyphenyl)phenol | |
CAS RN |
522629-58-9 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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